(+/-)5,6-EET Methyl Ester
Description
Enzymatic Generation of 5,6-EET by Cytochrome P450 Epoxygenases (e.g., CYP2J, CYP2C)
Epoxyeicosatrienoic acids (EETs) are signaling molecules produced from arachidonic acid by a specific subset of cytochrome P450 (CYP) enzymes known as epoxygenases. wikipedia.org These enzymes catalyze the epoxidation of arachidonic acid to form four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. researchgate.netmdpi.com The primary human CYP epoxygenases responsible for EET synthesis are members of the CYP2C and CYP2J subfamilies. researchgate.netfrontiersin.orgnih.gov Specifically, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 are the main producers of EETs. wikipedia.org While other isoforms like CYP2S1, CYP2C18, CYP3A4, CYP4A11, CYP4F8, and CYP4F12 can also produce EETs, their contribution may be more tissue-specific. wikipedia.org
The expression of these enzymes varies among different tissues and cell types. For instance, CYP2C8 is predominantly found in the endothelium, CYP2C9 in the kidney, and CYP2J2 in the endothelium and cardiomyocytes. mdpi.com This differential expression suggests that the production of 5,6-EET and other regioisomers is tightly regulated and localized to specific sites within the body. The enzymatic reaction involves the insertion of an oxygen atom across one of the four double bonds of arachidonic acid, resulting in the formation of an epoxide. frontiersin.org This process typically yields a mixture of R/S enantiomers at the epoxide. wikipedia.org
Key Cytochrome P450 Epoxygenases in 5,6-EET Synthesis
| Enzyme Family | Specific Isoforms | Primary Tissue/Cellular Location |
|---|---|---|
| CYP2C | CYP2C8, CYP2C9, CYP2C19 | Endothelium, Kidney mdpi.com |
| CYP2J | CYP2J2 | Endothelium, Cardiomyocytes mdpi.com |
Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis of 5,6-EET to Dihydroxyeicosatrienoic Acid (DHET)
The primary route for the metabolic inactivation of EETs is through hydrolysis to their corresponding dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgfrontiersin.org This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2. wikipedia.org sEH is widely distributed in mammalian tissues and converts the epoxide group of EETs into a vicinal diol. pnas.orgnih.gov For 5,6-EET, this enzymatic action results in the formation of 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). wikipedia.org The conversion of EETs to DHETs is generally considered an inactivating pathway, as DHETs are often less biologically active than their parent EETs. wikipedia.orgmdpi.com
Soluble epoxide hydrolase exhibits a clear preference for certain EET regioisomers. The generally accepted order of substrate preference for sEH is 14,15-EET > 11,12-EET > 8,9-EET. nih.govahajournals.org Notably, 5,6-EET is considered a poor substrate for sEH. wikipedia.orgphysiology.orgnih.govnih.gov This lower reactivity of sEH towards 5,6-EET suggests that its biological activity may be terminated through alternative metabolic pathways or that it may have a longer half-life in certain cellular environments compared to other EETs. This difference in metabolic stability among regioisomers highlights the complexity of EET signaling and regulation.
Relative Substrate Specificity of Soluble Epoxide Hydrolase (sEH) for EET Regioisomers
| EET Regioisomer | sEH Substrate Activity |
|---|---|
| 14,15-EET | High |
| 11,12-EET | Moderate |
| 8,9-EET | Low to Moderate |
| 5,6-EET | Poor/Low wikipedia.orgphysiology.orgnih.govnih.gov |
Alternative Metabolic Fates and Conjugation Pathways of 5,6-EET and Its Derivatives
Given that 5,6-EET is a poor substrate for sEH, alternative metabolic pathways play a significant role in its biological fate. These pathways can lead to the formation of other biologically active molecules or facilitate its storage and eventual degradation.
A key alternative metabolic route for 5,6-EET is its conversion by cyclooxygenase (COX) enzymes. ahajournals.org Unlike the other EET regioisomers, 5,6-EET and 8,9-EET can serve as substrates for both COX-1 and COX-2. physiology.orgnih.govpnas.org The metabolism of 5,6-EET by COX results in the formation of epoxy-prostaglandin analogs, such as 5,6-epoxy-prostaglandin F1α and 5,6-epoxy-PGE1. wikipedia.orgnih.govnih.gov This pathway is particularly significant as it converts one class of signaling lipid into another, potentially with distinct biological activities. In some cellular contexts, the COX-mediated pathway is the more rapid route of metabolism for 5,6-EET compared to sEH hydrolysis. wikipedia.org
5,6-EET is chemically less stable than the other EET regioisomers, particularly in neutral or acidic aqueous solutions. ahajournals.orgnih.gov It can undergo non-enzymatic hydrolysis to form 5,6-DHET. ahajournals.org Furthermore, due to the proximity of the C-1 carboxyl group to the 5,6-epoxide, 5,6-EET can undergo an intramolecular cyclization to form a δ-lactone (5,6-δ-lactone). ahajournals.orgresearchgate.netnih.gov This chemical instability has posed challenges for studying the biological functions of 5,6-EET. The formation of its methyl ester, (+/-)5,6-EET Methyl Ester, significantly enhances its chemical stability, making it a more suitable compound for experimental investigations. ahajournals.org
All EET regioisomers, including 5,6-EET, can be incorporated into the sn-2 position of membrane phospholipids (B1166683) through a coenzyme A-dependent process. frontiersin.orgnih.govphysiology.org This incorporation serves as a mechanism for storing EETs within the cell, effectively removing them from the pool of free signaling molecules. researchgate.netnih.gov The stored EETs can be subsequently released by the action of phospholipase A2 enzymes, making them available to exert their biological effects. nih.govphysiology.org This process of incorporation and subsequent release provides a means of regulating the local concentration and activity of 5,6-EET.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESKIWNDBIILZ-JPFHKJGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis, Endogenous Metabolism, and Catabolism of 5,6 Eet in Biological Systems
Cellular and Tissue Distribution of 5,6-EET Producing and Metabolizing Enzymes in Preclinical Models
The production and degradation of 5,6-EET are governed by two main families of enzymes: Cytochrome P450 (CYP) epoxygenases for synthesis and primarily soluble epoxide hydrolase (sEH) and cyclooxygenases (COX) for catabolism. mdpi.comnih.govnih.gov Preclinical studies in rodent models have been instrumental in mapping the location of these crucial enzymes.
Enzymes of 5,6-EET Biosynthesis
The synthesis of EETs from arachidonic acid is catalyzed by CYP epoxygenases, with the CYP2C and CYP2J subfamilies being the primary contributors. mdpi.comresearchgate.net While these enzymes produce all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), the relative amounts can vary depending on the specific CYP isoform and tissue. researchgate.netoncotarget.com For instance, studies with recombinant mouse CYP2J enzymes showed that while they could produce 5,6-EET, they had a preference for generating 14,15-EET. researchgate.net The expression of these epoxygenases is widespread, indicating a broad capacity for EET production across the body. Tissues such as the heart, blood vessels, kidney, lung, and pancreas are major sites of expression. mdpi.com Within these tissues, specific cell types, including endothelial cells, epithelial cells, cardiomyocytes, and smooth muscle cells, are key producers of EETs. mdpi.com In the central nervous system, astrocytes have been identified as a potential source of EETs. nih.govresearchgate.net
Interactive Table: Distribution of 5,6-EET Producing Enzymes in Preclinical Models
| Enzyme Family | Specific Isoform (Preclinical Model) | Primary Tissue Distribution | Cellular Localization |
| CYP2C | Rat: CYP2C11, CYP2C23; Mouse: CYP2C27, CYP2C37, CYP2C38, CYP2C40 | Kidney, Liver, Brain, Vasculature | Endothelial cells, Astrocytes, Epithelial cells |
| CYP2J | Mouse: CYP2J8, CYP2J11 | Kidney, Heart, Liver, Small Intestine, Brain | Cardiomyocytes, Endothelial cells, Epithelial cells |
Data sourced from preclinical studies in rat and mouse models. mdpi.comnih.govresearchgate.net
Enzymes of 5,6-EET Metabolism and Catabolism
The biological activity of 5,6-EET is terminated through enzymatic degradation. The primary enzyme responsible for metabolizing EETs is soluble epoxide hydrolase (sEH), which converts them to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). nih.govahajournals.org However, 5,6-EET is known to be a poor substrate for sEH. nih.govnih.gov Consequently, an alternative and significant metabolic pathway for 5,6-EET involves cyclooxygenase (COX) enzymes. nih.govnih.gov
Soluble epoxide hydrolase is ubiquitously expressed in mammalian tissues, with particularly high levels found in the liver and kidney. nih.govresearchgate.net Its presence is also well-documented in the brain, heart, vasculature, and intestine in preclinical models. frontiersin.orgfrontiersin.org Within the brain, sEH is found in all regions and is expressed in neurons, astrocytes, and oligodendrocytes. researchgate.netfrontiersin.org The subcellular localization of sEH can be either cytosolic or peroxisomal, depending on the specific tissue and cell type. frontiersin.orgcaymanchem.com
The metabolism of 5,6-EET by COX enzymes can produce vasoactive metabolites, suggesting this pathway is not merely for degradation but also for functional conversion. nih.govnih.gov The widespread distribution of COX-1 and COX-2 enzymes in nearly all tissues allows for this metabolic activity to occur in close proximity to where 5,6-EET is synthesized.
Interactive Table: Distribution of 5,6-EET Metabolizing Enzymes in Preclinical Models
| Enzyme | Primary Tissue Distribution | Cellular Localization | Notes |
| Soluble Epoxide Hydrolase (sEH) | Liver, Kidney, Brain, Heart, Vasculature, Intestine, Lung | Neurons, Astrocytes, Endothelial cells, Epithelial cells, Hepatocytes | 5,6-EET is a poor substrate for sEH. nih.govnih.gov |
| Cyclooxygenases (COX) | Brain, Kidney, Vasculature (widespread) | Vascular smooth muscle cells, Endothelial cells | May be the primary metabolic pathway for 5,6-EET. nih.govnih.gov |
Data sourced from preclinical studies in rat and mouse models. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org
The distinct yet often overlapping distribution of synthesizing and metabolizing enzymes ensures tight regulation of 5,6-EET levels, supporting its role as a transient, locally acting signaling molecule in a multitude of physiological processes.
Mechanistic Investigations into the Biological Actions of +/ 5,6 Eet Methyl Ester
Intracellular Signal Transduction Cascades Triggered by 5,6-EET Methyl Ester
The binding of 5,6-EET to its cellular targets initiates a cascade of intracellular signaling events that ultimately lead to its diverse biological effects.
The activation of MAPK pathways appears to be a complex, isomer-specific response to EETs. While 8,9-EET and 11,12-EET have been shown to enhance mitogenesis through the p38 MAPK pathway, the proliferative effects of 5,6-EET are linked to the PI3K/Akt pathway. atsjournals.orgatsjournals.orgphysiology.org However, there is evidence suggesting that EETs, in general, can stimulate angiogenesis through the MAPK pathway, leading to changes in the expression of various downstream targets. Pre-treatment with EET methyl esters, including the 5,6-isomer, has been shown to terminate cisplatin-induced MAPK signaling in kidney proximal tubular cells. nih.gov
The PI3K/Akt signaling pathway is a significant mediator of the effects of 5,6-EET, particularly in cell proliferation and survival. physiology.org Studies have shown that 5,6-EET-induced cell proliferation is dependent on the activation of PI3K. atsjournals.orgatsjournals.org In the context of angiogenesis, EETs can activate the PI3K/Akt pathway. Furthermore, in models of ischemic stroke, overexpression of CYP2J2, an enzyme that produces EETs, has been shown to be protective through the activation of the PI3K/Akt signaling pathway. mdpi.com The regulation of insulin (B600854) sensitivity by 14,15-EET has also been linked to the JNK-IRS-PI3K pathway. acs.org
Table 2: Signaling Pathways Activated by 5,6-EET
| Signaling Pathway | Cellular Process | Key Findings |
|---|---|---|
| MAPK Pathway | Cell Signaling, Inflammation | Pre-treatment with 5,6-EET methyl ester can terminate cisplatin-induced MAPK signaling. nih.gov |
| PI3K/Akt Pathway | Cell Proliferation, Angiogenesis, Cell Survival | 5,6-EET-induced cell proliferation is dependent on PI3K activation. atsjournals.orgatsjournals.org EETs, in general, can activate this pathway to promote angiogenesis and cell survival. mdpi.com |
Influence on Nuclear Factor-kappa B (NF-κB) and Inflammatory Pathways
Epoxyeicosatrienoic acids (EETs), including the 5,6-EET regioisomer, are recognized for their anti-inflammatory properties, which are often mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govpnas.org The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of various pro-inflammatory genes. mdpi.com
Studies have shown that EETs can inhibit the activation of NF-κB. pnas.orgmdpi.com For instance, 11,12-EET has been demonstrated to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the nuclear translocation of NF-κB in endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α). nih.gov While the anti-inflammatory effects of EETs can be regio-selective, with 11,12-EET often showing the most potent effects, 5,6-EET and 8,9-EET also contribute to the inhibition of inflammation. nih.gov The anti-inflammatory actions of EETs are thought to be mediated, at least in part, through a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) dependent mechanism. nih.govmdpi.com
The methyl ester form, such as (+/-)5,6-EET Methyl Ester, is often utilized in research due to its enhanced chemical stability compared to the free acid. ahajournals.org While direct studies on the methyl ester's specific influence on NF-κB are part of a broader investigation into EETs, the general understanding is that stabilizing EETs, for instance by inhibiting their degradation by soluble epoxide hydrolase (sEH), leads to a reduction in inflammation. pnas.org This is supported by findings where inhibition or genetic deletion of sEH suppressed NF-κB activation in various tissues. nih.gov
Cellular Responses Elicited by this compound in In Vitro Models
Endothelial Cell Proliferation, Migration, and Angiogenesis Studies
In vitro studies have demonstrated that epoxyeicosatrienoic acids (EETs) play a significant role in modulating endothelial cell functions that are crucial for angiogenesis, the formation of new blood vessels. All four EET regioisomers, including 5,6-EET, have been shown to stimulate proliferation in pulmonary murine endothelial cells, with 5,6-EET exhibiting the most pronounced effect. nih.gov Specifically, the proliferative response to 5,6-EET in these cells is mediated through the activation of the PI3K pathway. physiology.orgphysiology.org
Regarding cell migration and the formation of capillary-like structures, 5,6-EET and 8,9-EET have been identified as promoters of these processes, while 11,12-EET and 14,15-EET did not show such effects in certain experimental models. nih.govphysiology.org The pro-angiogenic potential of 5,6-EET has also been suggested by in vivo studies involving the subcutaneous implantation of inert sponges in mice. nih.govphysiology.org
It is important to note that the signaling pathways involved in EET-mediated angiogenesis can vary depending on the specific EET regioisomer, the type of endothelial cells, and the species being studied. physiology.org For instance, while 5,6-EET utilizes the PI3K pathway for proliferation, 8,9-EET and 11,12-EET act through the p38 MAPK pathway in the same cell type. physiology.org
Table 1: Effects of EET Regioisomers on Endothelial Cell Functions
| EET Regioisomer | Proliferation | Migration | Tube Formation | Signaling Pathway (Proliferation) |
|---|---|---|---|---|
| 5,6-EET | Stimulates nih.gov | Stimulates nih.govphysiology.org | Stimulates physiology.org | PI3K physiology.orgphysiology.org |
| 8,9-EET | Stimulates nih.gov | Stimulates nih.govphysiology.org | Stimulates nih.govphysiology.org | p38 MAPK physiology.org |
| 11,12-EET | Stimulates nih.govphysiology.org | No Effect nih.gov | No Effect nih.gov | p38 MAPK, PI3K physiology.org |
| 14,15-EET | Stimulates nih.gov | No Effect nih.gov | No Effect nih.gov | PI3K physiology.org |
Vascular Smooth Muscle Cell Relaxation and Contractility Studies
The effects of this compound on vascular smooth muscle cells (VSMCs) are complex, with studies reporting both relaxation and contraction depending on the vascular bed and experimental conditions.
Relaxation: In many vascular tissues, particularly coronary arteries, EETs act as endothelium-derived hyperpolarizing factors (EDHFs), leading to vasorelaxation. ahajournals.orgnih.gov 5,6-EET and its methyl ester can induce concentration-dependent relaxation of bovine coronary arteries. ahajournals.org This relaxation is primarily achieved through the activation of large-conductance calcium-activated potassium (BKCa) channels on VSMCs. ahajournals.orgnih.gov The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, which reduces calcium influx and causes relaxation. nih.gov
Furthermore, 5,6-EET is a substrate for cyclooxygenase (COX), and its metabolism can produce metabolites that activate ATP-sensitive potassium (KATP) channels, contributing to vasorelaxation. ahajournals.org
Contraction: In contrast, in some vascular beds like the rabbit pulmonary artery, 5,6-EET and its methyl ester have been shown to cause vasoconstriction. physiology.org This contractile response is dependent on the endothelium and cyclooxygenase activity, suggesting an indirect mechanism involving the synthesis of a pressor prostanoid, such as a thromboxane-like compound. physiology.org The constriction can be blocked by thromboxane-receptor antagonists. physiology.org
Migration: Regarding VSMC migration, a key process in vascular remodeling, EETs have shown inhibitory effects. Specifically, 5,6-EET has been found to modestly but significantly inhibit platelet-derived growth factor (PDGF)-stimulated VSMC migration. ahajournals.org
Table 2: Vasoactive Effects of 5,6-EET and its Methyl Ester in Different Vascular Beds
| Vascular Bed | Effect | Mechanism |
|---|---|---|
| Bovine Coronary Artery | Relaxation | Activation of BKCa and KATP channels ahajournals.org |
| Rabbit Pulmonary Artery | Contraction | Endothelium and COX-dependent, likely via a thromboxane-like compound physiology.org |
| Rat Tail Artery | Relaxation (more potent than other EETs) | Not specified nih.gov |
| Rabbit and Pig Cerebral Arteries | Relaxation (more potent than other EETs) | Not specified nih.gov |
| Rat Renal Arteries | Relaxation (more potent than other EETs) | Not specified nih.gov |
Modulation of Inflammatory Cell Activation and Mediator Release
Epoxyeicosatrienoic acids (EETs), including 5,6-EET, have demonstrated the ability to modulate the activity of inflammatory cells and the release of inflammatory mediators. nih.gov The anti-inflammatory effects of EETs are often regio-selective, with 11,12-EET typically exhibiting the most potent actions, followed by 8,9-EET and 5,6-EET. nih.gov
In vitro studies have shown that EETs can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) in human endothelial cells stimulated by inflammatory agents like lipopolysaccharide (LPS), interleukin-1α (IL-1α), or tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition of adhesion molecule expression is a key mechanism in reducing the recruitment of inflammatory cells to sites of inflammation.
Furthermore, EETs have been found to affect inflammatory cells directly. For example, 8,9-EET and 11,12-EET can inhibit the basal secretion of TNF-α from the human monocytic cell line THP-1. nih.gov The expression of CYP2J2 and CYP2C8, enzymes responsible for EET synthesis, has been detected in human peripheral leukocytes and monocytes, suggesting a role for endogenous EETs in regulating inflammatory responses in these cells. nih.gov
While the diols (DHETs), the metabolites of EETs formed by soluble epoxide hydrolase (sEH), are generally considered less active or inactive, some research suggests they may have pro-inflammatory effects, such as stimulating monocyte migration, in contrast to the anti-inflammatory actions of EETs. nih.gov The use of the more stable 5,6-EET methyl ester in studies helps to better understand the direct effects of the parent compound. ahajournals.org Additionally, 5,6-EET methyl ester has been identified as a ligand for the cannabinoid 2 (CB2) receptor, albeit with lower potency, suggesting a potential pathway for modulating inflammatory pain. nih.gov
Neuroprotective and Neuroinflammatory Effects in Neuronal and Glial Cell Cultures
The role of this compound and EETs in the central nervous system (CNS) is an area of active investigation, with evidence pointing towards both neuroprotective and neuroinflammatory modulatory effects. Enzymes capable of synthesizing EETs, such as CYP2J and CYP2C isoforms, are expressed in non-vascular cells within the CNS, including neurons and glial cells. nih.gov
Neuroprotection and Anti-inflammatory Effects: EETs are generally considered to have anti-inflammatory properties within the brain. semanticscholar.org They can reduce mitochondrial dysfunction and apoptosis, and improve cerebral blood flow. semanticscholar.org The anti-inflammatory actions of EETs are partly attributed to their ability to inhibit the NF-κB pathway. pnas.org By stabilizing EET levels, for instance through the inhibition of soluble epoxide hydrolase (sEH), neuroinflammation can be reduced. semanticscholar.org
EETs also appear to play a role in the function of astrocytes, a type of glial cell. For example, 14,15-EET has been shown to increase the release of brain-derived neurotrophic factor (BDNF) from astrocytes, which is a key neuroprotective mechanism. semanticscholar.org
Modulation of Neuronal and Glial Cell Signaling: 5,6-EET has been identified as an activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel in murine endothelial cells and has been implicated as a direct agonist in mouse aortic endothelial cells. mdpi.comproquest.com TRPV4 channels are non-selective cation channels that are highly expressed in the brain and play roles in synaptic transmission, neurogenesis, and neuroinflammation by regulating neuronal and glial functions. mdpi.com The activation of these channels by 5,6-EET can lead to cellular depolarization and modulation of calcium homeostasis. mdpi.com
While much of the research has focused on the 11,12- and 14,15-EET regioisomers, the presence and activity of 5,6-EET in the CNS suggest its involvement in these neuroregulatory processes. The metabolism of 5,6-EET by sEH is poor, and its primary metabolic route may involve cyclooxygenase (COX) enzymes, adding another layer of complexity to its effects in the brain. nih.gov
Renal Tubular Cell Function and Ion Transport Regulation
Studies on polarized renal distal tubular cell lines, such as Madin-Darby canine kidney (MDCK) C7 cells, have revealed that among the four EET regioisomers, only the apical application of 5,6-EET stimulates ion transport. nih.govnih.gov This effect is characterized by an increase in the short-circuit current (Isc), indicating a net movement of ions across the epithelial layer. nih.govnih.gov
The mechanism of this 5,6-EET-induced ion transport is dependent on its conversion by cyclooxygenase (COX) to an active metabolite, likely 5,6-epoxy-PGE1. nih.govnih.gov This is supported by the finding that the COX inhibitor indomethacin (B1671933) blocks the ion transport stimulated by 5,6-EET. nih.govnih.gov The transport appears to be a transient, electrogenic Cl- transport, as it is blocked by the chloride channel blocker NPPB and requires the presence of chloride in the bathing solution. nih.govnih.gov Furthermore, the calcium antagonist verapamil (B1683045) also inhibits this 5,6-EET-induced ion transport, suggesting a role for calcium signaling. nih.govnih.gov
Interestingly, while the soluble epoxide hydrolase (sEH) enzyme is present in these renal tubular cells, it does not seem to play a major role in the inactivation of 5,6-EET in this context. nih.gov In contrast to its effects in other species, both arachidonic acid and 5,6-EET failed to inhibit the sodium-bicarbonate cotransporter (NBCe1) in human proximal tubules. wjgnet.com
These findings suggest that 5,6-EET, acting from the luminal side of renal distal tubular cells, can regulate electrolyte transport, potentially acting as a saluretic compound. nih.govnih.gov
Table 3: Summary of this compound Effects on Renal Tubular Cells
| Cell Line | Application Site | Observed Effect | Key Mediators | Inhibitors |
|---|---|---|---|---|
| MDCK C7 | Apical | Increased short-circuit current (electrogenic Cl- transport) nih.govnih.gov | Cyclooxygenase (COX), 5,6-epoxy-PGE1 nih.govnih.gov | Indomethacin, NPPB, Verapamil nih.govnih.gov |
| MDCK C7 | Basolateral | No effect on ion transport nih.govnih.gov | N/A | N/A |
| Human Proximal Tubules | Not specified | No inhibition of NBCe1 | Not applicable | Not applicable |
Roles of +/ 5,6 Eet Methyl Ester in Preclinical Models of Physiological and Pathophysiological Processes
Cardiovascular System Research
Research in animal models has revealed that (+/-)5,6-EET Methyl Ester and its parent compound play complex and sometimes contradictory roles in the cardiovascular system, influencing blood vessel function, the heart's response to injury, and long-term structural changes.
The effect of this compound on vascular tone is highly dependent on the specific vascular bed, animal species, and the presence of other biological factors. It has been shown to induce both vasodilation (widening of blood vessels) and vasoconstriction (narrowing of blood vessels).
In bovine coronary arteries, this compound causes concentration-dependent relaxation. frontiersin.orgnih.gov This vasodilatory effect is mediated by at least two distinct pathways: the direct activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle and through its metabolism by cyclooxygenase (COX) enzymes. nih.gov Similarly, in canine coronary microvessels, this compound produced vasodilation, although it was observed to be somewhat less potent than the δ-lactone form of 5,6-EET. scispace.com The compound is also reported to be a more potent vasodilator than other EET regioisomers in the arteries of the rat tail and rabbit cerebrum. oup.com
Conversely, in isolated and pressurized rabbit pulmonary arteries, this compound causes vasoconstriction. escholarship.org This effect is indirect, requiring an intact endothelium and the activity of COX enzymes, suggesting it stimulates the production of a vasoconstrictor prostanoid like thromboxane (B8750289). escholarship.org This COX-dependent vasoconstriction has also been observed in some other vascular beds. researchgate.net
| Vascular Bed | Animal Model | Observed Effect | Mechanism Notes | Reference |
|---|---|---|---|---|
| Coronary Arteries | Bovine | Vasodilation (Relaxation) | Activation of BKCa channels; COX-dependent metabolism. | frontiersin.orgnih.gov |
| Coronary Microvessels | Canine | Vasodilation | Direct action on microvascular smooth muscle. | scispace.com |
| Pulmonary Arteries | Rabbit | Vasoconstriction | Endothelium- and COX-dependent; involves thromboxane receptor activation. | escholarship.org |
| Mesenteric Arteries | Rabbit | Vasodilation (Relaxation) | Partially inhibited by nitric oxide synthase (NOS) inhibitors. | mdpi.com |
Cardiac remodeling refers to changes in the heart's size, shape, and function in response to injury or stress, such as a myocardial infarction or chronic hypertension. This process often involves cardiac fibrosis, the excessive formation of scar tissue. The EET class of molecules, including 5,6-EET, is recognized for its beneficial effects against inflammation and fibrosis, which are key drivers of pathological remodeling. frontiersin.orgnih.gov
In animal models of myocardial infarction and hypertension, strategies that increase the bioavailability of EETs, such as treatment with sEH inhibitors or EET analogs, have been shown to reduce cardiac inflammation and fibrosis. frontiersin.orgescholarship.org For example, in spontaneously hypertensive rats that underwent an experimental myocardial infarction, an EET analog was found to reduce both inflammation and fibrosis in the heart. escholarship.org Furthermore, studies in mice with genetically enhanced EET production showed improved myocardial remodeling, reduced fibrosis, and less apoptosis following a heart attack. nih.gov While these studies often assess the effect of elevating all EETs, they establish a strong preclinical basis for the anti-fibrotic potential of this class of molecules, including 5,6-EET, which is present in cardiac tissue during these disease processes. ahajournals.org
Cardioprotective Effects in Ischemia-Reperfusion Injury Models
Renal System Research
In the kidney, this compound and its parent compound influence renal blood flow and have been investigated for their potential protective roles in kidney disease models.
The influence of 5,6-EET on renal hemodynamics is multifaceted, with studies reporting both vasoconstrictor and vasodilator actions depending on the experimental model and conditions.
In studies using anesthetized rats, the direct infusion of 5,6-EET into the renal artery caused a dose-dependent reduction in both cortical blood flow (CBF) and the glomerular filtration rate (GFR). physiology.org This vasoconstrictor effect was found to be dependent on the activity of COX enzymes; when COX was inhibited, 5,6-EET infusion led to an increase in renal blood flow, indicating a vasodilator effect was unmasked. ahajournals.org This suggests that 5,6-EET can be converted to a vasoconstrictive metabolite by COX in the rat kidney. ahajournals.org In contrast, studies using the isolated perfused rabbit kidney, a different experimental model, showed that 5,6-EET produced vasodilation. ahajournals.org
| Animal Model | Experimental Condition | Observed Effect of 5,6-EET | Impact on GFR | Reference |
|---|---|---|---|---|
| Rat | In vivo renal artery infusion | Vasoconstriction (Increased vascular resistance) | Decreased | physiology.orgahajournals.org |
| Rat | In vivo infusion with COX inhibition | Vasodilation (Increased blood flow) | N/A | ahajournals.org |
| Rabbit | Isolated perfused kidney | Vasodilation | N/A | ahajournals.org |
| Rat | Renal afferent arterioles | COX-dependent constriction | N/A | plos.org |
A growing body of preclinical evidence suggests that EETs, including 5,6-EET, have renoprotective properties. In animal models of chronic kidney disease (CKD), such as the 5/6 nephrectomy model, a deficiency of intrarenal EETs, including 5,6-EET, has been observed. nih.govahajournals.org Therapeutic interventions aimed at increasing EET levels, primarily through the inhibition of the sEH enzyme, have demonstrated significant benefits. In these CKD models, sEH inhibition restored intrarenal EET levels, improved survival rates, and exerted organ-protective actions by reducing inflammation and fibrosis. nih.govahajournals.org
Similarly, in models of hypertensive kidney disease, treatment with synthetic EET analogs has been shown to markedly reduce albuminuria (a sign of kidney damage), glomerular injury, and kidney fibrosis. These protective effects are often attributed to the anti-inflammatory, anti-oxidative stress, and anti-apoptotic actions of EETs. scispace.com In models of acute kidney injury (AKI) induced by ischemia-reperfusion, levels of 5,6-EET and other regioisomers were found to be elevated in the injured kidney tissue, suggesting their involvement in the acute injury response. Collectively, these studies indicate that modulating the 5,6-EET pathway holds therapeutic potential for mitigating both acute and chronic forms of kidney disease in preclinical settings. wikipedia.org
Modulation of Renal Inflammation and Fibrosis Pathways
Preclinical research using various animal models has identified epoxyeicosatrienoic acids (EETs), including the 5,6-EET regioisomer, as significant modulators of kidney inflammation and fibrosis. nih.govmdpi.com While much of the research focuses on the broader class of EETs or the more studied 11,12-EET and 14,15-EET regioisomers, the findings provide a framework for understanding the potential roles of this compound, a synthetic analog designed for greater stability. nih.gov EETs, in general, exert protective effects in the kidneys by decreasing inflammation, apoptosis, and fibrosis. nih.gov
Furthermore, EETs have been shown to counteract the development of renal fibrosis by inhibiting the transforming growth factor-beta (TGF-β1)/Smad3 signaling pathway. nih.govmdpi.com The TGF-β1/Smad3 pathway is a primary driver of fibrosis, promoting the accumulation of extracellular matrix proteins and collagen deposition. mdpi.comphysiology.org In models of unilateral ureteral obstruction, a common method for inducing renal fibrosis, increasing EET levels was found to attenuate fibrosis by downregulating this pathway. nih.govphysiology.org These anti-fibrotic actions help to preserve the structural integrity and function of the kidney. mdpi.com The table below summarizes the key modulatory effects of EETs on renal pathways in preclinical models.
| Preclinical Model | Key Pathway Modulated | Observed Effect |
| Unilateral Ureteral Obstruction (UUO) | NF-κB Signaling | Decreased inflammation, reduced inflammatory cytokine expression. nih.govphysiology.org |
| Unilateral Ureteral Obstruction (UUO) | TGF-β1/Smad3 Signaling | Reduced collagen deposition and myofibroblast formation, attenuating fibrosis. nih.govmdpi.com |
| Hypertensive Models | --- | Decreased renal inflammation and apoptosis. nih.gov |
| Cisplatin-Induced Nephrotoxicity | --- | Reduced inflammation and oxidative stress. mdpi.com |
Central Nervous System Research
Neurovascular Coupling and Cerebral Blood Flow Regulation in Animal Models
Epoxyeicosatrienoic acids (EETs) are recognized as potent vasodilators in the cerebral circulation and play a role in regulating cerebral blood flow. wikipedia.org The 5,6-EET regioisomer, specifically, has been shown to have vascular actions. ahajournals.org In spontaneously hypertensive rats, 5,6-EET was found to induce significant renal vasodilation, an effect more pronounced than in normotensive control rats, highlighting its potent vascular activity. semanticscholar.org This vasodilatory capacity is fundamental to neurovascular coupling, the process that matches local blood flow to neuronal activity.
The primary mechanism for EET-mediated vasodilation involves the activation of large-conductance calcium-activated potassium (BK) channels in the smooth muscle cells of blood vessels. ahajournals.org Activation of these channels leads to hyperpolarization of the cell membrane, which in turn causes the smooth muscle to relax, increasing the diameter of the artery and enhancing blood flow. wikipedia.org While much of the direct cerebral research has focused on other EET regioisomers, the established vasodilatory properties of 5,6-EET in other vascular beds suggest its potential contribution to the regulation of cerebral blood flow. semanticscholar.org
Neuroinflammatory Processes and Blood-Brain Barrier Integrity Studies
The anti-inflammatory properties of EETs, established in various organ systems, extend to the central nervous system. mdpi.com EETs can modulate neuroinflammatory processes by inhibiting the expression of vascular cell adhesion molecules (VCAM-1), which are crucial for the attachment and migration of leukocytes across the blood-brain barrier (BBB). wikipedia.org Studies have shown that among the EET regioisomers, 11,12-EET and 8,9-EET are particularly potent in this regard, with 5,6-EET also demonstrating this effect, albeit to a lesser degree. mdpi.com
By suppressing the expression of adhesion molecules and the subsequent release of inflammatory cytokines, EETs help to maintain the integrity of the BBB and reduce inflammation within the brain. mdpi.com This action is critical, as a compromised BBB and persistent neuroinflammation are hallmarks of many neurological diseases. The ability of EETs to inhibit inflammatory signaling pathways like NF-κB is a key component of their neuroprotective function. mdpi.com
Neuroprotection in Models of Ischemic Stroke and Neurodegenerative Diseases
EETs have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and are implicated in protecting against neurodegenerative processes. wikipedia.org Their beneficial actions are multifaceted, stemming from their ability to increase cerebral blood flow, reduce inflammation, and inhibit platelet aggregation. wikipedia.org In the context of an ischemic stroke, where blood flow to a part of the brain is blocked, the vasodilatory action of EETs can help restore perfusion to the affected area.
Beyond their hemodynamic effects, EETs exert direct anti-inflammatory actions on blood vessels and inhibit the formation of blood clots, which are crucial in preventing the initial occlusion and subsequent reperfusion injury. wikipedia.org While specific studies focusing solely on this compound in these models are less common, the established cardio-protective and anti-inflammatory profile of the EET class as a whole suggests a potential therapeutic role. mdpi.comwikipedia.org
Pulmonary System Research
Bronchodilator Effects and Airway Reactivity Studies
In the pulmonary system, EETs have been identified as having bronchodilatory properties and the ability to modulate airway reactivity. Research has shown that EETs can relax airway smooth muscle, which is a critical action for overcoming bronchoconstriction seen in diseases like asthma. This relaxation effect is believed to be mediated through the activation of potassium channels in airway smooth muscle cells, similar to their mechanism in vascular tissue.
Furthermore, EETs can influence the underlying inflammation that contributes to airway hyperresponsiveness. In preclinical models of lung injury and fibrosis, EETs have been shown to inhibit TGF-β1-induced processes and reduce apoptosis, suggesting they can counteract the remodeling and inflammation associated with chronic pulmonary diseases. mdpi.com The table below summarizes key research findings related to the effects of EETs on pulmonary pathways.
| Research Area | Key Findings | Potential Mechanism of Action |
| Pulmonary Fibrosis | EETs inhibit fibroblast proliferation and collagen synthesis. | Downregulation of Smad3 and p38MAPK signaling pathways. mdpi.com |
| Lung Injury | Exogenous EETs attenuate TNF-α-induced apoptosis. | Activation of PI3K/Akt signaling pathways. mdpi.com |
Modulation of Pulmonary Inflammation and Fibrosis in Animal Models
The role of epoxyeicosatrienoic acids (EETs) in pulmonary physiology is complex, with studies on the more stable analog, this compound, revealing significant effects on vascular tone. In preclinical models using isolated pressurized rabbit pulmonary arteries, 5,6-EET methyl ester was shown to induce concentration-dependent vasoconstriction. physiology.orgresearchgate.net This effect was less potent than that observed with the parent compound, 5,6-EET. physiology.org
Further investigation into the mechanism of this vasoconstriction revealed that it is indirect and relies on other biological pathways. The constrictive effect of 5,6-EET methyl ester is reportedly blocked by the cyclooxygenase (COX) inhibitors indomethacin (B1671933) and ibuprofen. physiology.orgresearchgate.netresearchgate.net This suggests that the vasoactivity of 5,6-EET methyl ester in this model is dependent on its metabolism by COX enzymes into other active compounds. physiology.org Moreover, the constriction is also prevented by removal of the endothelium and by the presence of a thromboxane-receptor antagonist (SQ-29548), indicating that the effect is mediated by an endothelium-derived, thromboxane-like compound. physiology.orgresearchgate.net
While direct studies on pulmonary fibrosis are limited, the broader anti-inflammatory potential of elevating EETs is recognized. In animal models of lung inflammation, such as those induced by tobacco smoke, the inhibition of soluble epoxide hydrolase (sEH)—the enzyme that degrades EETs—has been shown to reduce inflammation, decreasing the number of neutrophils, lymphocytes, and alveolar macrophages in bronchoalveolar lavage fluid. nih.gov
| Inhibitory Factor | Mechanism Implication | Source |
|---|---|---|
| Indomethacin / Ibuprofen | Effect is dependent on the Cyclooxygenase (COX) pathway. | researchgate.net, physiology.org |
| Endothelial Denuding (Removal) | Effect requires an intact vascular endothelium. | physiology.org, researchgate.net |
| SQ-29548 (Thromboxane Receptor Antagonist) | Effect is mediated by thromboxane receptor activation. | physiology.org, researchgate.net |
Other Organ Systems and Disease Models
Gastrointestinal Inflammation and Motility Studies
Research into the effects of this compound on the gastrointestinal system has highlighted its role in modulating intestinal barrier function through the activation of specific ion channels. The Transient Receptor Potential Vanilloid 4 (TRPV4) is a nonselective cation channel present in the gastrointestinal tract epithelium. physiology.org In preclinical studies, this channel has been identified as a target for 5,6-EET. physiology.org
Using the intestinal cell line IEC-6, researchers demonstrated that 5,6-EET methyl ester could influence epithelial permeability. Its application led to a reduction in transepithelial electrical resistance (TER), an indicator of barrier integrity. This effect was significantly inhibited by a TRPV4 antagonist, confirming that the permeability change was mediated through TRPV4 activation. physiology.org These findings suggest that in the context of intestinal damage, such as that induced by NSAIDs, the production of arachidonic acid metabolites like 5,6-EET could activate TRPV4 and increase intestinal permeability, potentially exacerbating inflammatory conditions. physiology.org
Hepatic Injury and Metabolic Syndrome Models
While direct interventional studies using this compound in models of hepatic injury and metabolic syndrome are not extensively documented, research on the broader EET pathway provides significant insights. The degradation of EETs is primarily handled by the enzyme soluble epoxide hydrolase (sEH). nih.gov Preclinical studies have shown that inhibiting or deleting the sEH enzyme, which leads to increased endogenous levels of all EETs, confers protection in models of metabolic disease. researchgate.net
In mouse models of diet-induced obesity, sEH inhibition was found to reduce liver steatosis (fatty liver) and decrease endoplasmic reticulum stress in adipose tissue. researchgate.net These findings suggest a protective role for the EET pathway in the pathophysiology of metabolic syndrome. The general anti-inflammatory effects associated with EETs are considered a key mechanism for these benefits. researchgate.netresearchgate.net
Pain and Nociception Research in Animal Models
The involvement of this compound in pain and nociception is multifaceted, with evidence suggesting both pro- and anti-nociceptive roles depending on the context and mechanism.
One key finding is that 5,6-EET methyl ester acts as a ligand for the Cannabinoid 2 (CB2) receptor, albeit with a lower potency compared to other cannabinoids. nih.gov The activation of CB2 receptors is known to inhibit nociception. nih.gov In an animal model of localized inflammation induced by lipopolysaccharide (LPS), the anti-pain effects of sEH inhibitors (which increase EET levels) were diminished when CB2 receptors were blocked by an antagonist. nih.gov This suggests that the analgesic effects of raising EET levels are, at least in part, mediated through the cannabinoid system. nih.gov
Conversely, other research points to a potential pain-sensitizing role. Direct application of the parent compound, 5,6-EET, to dorsal root ganglia has been shown to cause sensitization through the TRPA1 channel. nih.gov This dual activity highlights the complexity of the compound's role in pain signaling pathways.
| Receptor | Observed Effect | Implication for Nociception | Source |
|---|---|---|---|
| Cannabinoid 2 (CB2) Receptor | Acts as a ligand. | Antinociceptive (Pain Relief) | nih.gov |
| Transient Receptor Potential A1 (TRPA1) | Causes channel-mediated sensitization. | Pro-nociceptive (Pain Sensitization) | nih.gov |
Pharmacological Interventions and Research Strategies Targeting 5,6 Eet Pathways
Investigation of Soluble Epoxide Hydrolase (sEH) Inhibitors as Modulators of Endogenous EET Levels
Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the degradation of EETs, converting them into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). pnas.orgnih.govnih.gov By inhibiting sEH, the endogenous levels of EETs, including 5,6-EET, can be stabilized and increased, thereby prolonging their biological effects. pnas.orgahajournals.org This strategy has been extensively investigated as a means to harness the therapeutic benefits of EETs.
The use of sEH inhibitors (sEHIs) has demonstrated a variety of beneficial effects in preclinical models. For instance, sEHIs have been shown to reduce blood pressure in hypertensive states and exhibit anti-inflammatory properties. pnas.orgcas.cz The inhibition of sEH prevents the conversion of EETs to their corresponding diols, leading to an accumulation of the more active epoxide form. pnas.orgnih.gov This approach offers the advantage of augmenting the effects of endogenously produced EETs systemically. pnas.org
Research has shown that the administration of sEHIs can lead to a reduction in inflammation and pain in various models. pnas.orgnih.gov For example, in models of inflammatory pain, sEHIs have demonstrated antihyperalgesic effects. pnas.org Furthermore, sEH inhibition has been explored in the context of neurodegenerative diseases, with studies suggesting that stabilizing EET levels through sEHIs could ameliorate neuroinflammation and neuronal death. nih.govescholarship.org
The table below summarizes key findings from studies investigating the effects of sEH inhibition on EET levels and related physiological outcomes.
| Model/System | Key Findings | Reference |
| Rodent Hypertension Models | sEH inhibition lowers blood pressure. | cas.cz |
| Inflammatory Pain Models | sEH inhibitors exhibit antihyperalgesic effects. | pnas.org |
| Alzheimer's Disease Mouse Model | Inhibition of sEH alleviated cognitive deficits and neuroinflammation. | nih.govescholarship.org |
| Type 2 Diabetic Stroke Model | sEH inhibition improved glycemic status and reduced infarct size. | plos.org |
| General Inflammation Models | sEH inhibitors reduce the production of pro-inflammatory mediators. | nih.gov |
Development and Application of Metabolically Stable 5,6-EET Analogs and Mimetics for Research
A significant challenge in studying the biological effects of 5,6-EET is its inherent chemical and metabolic instability. ahajournals.orgacs.org It is readily hydrolyzed to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), and its δ-lactone, particularly under neutral and acidic conditions. ahajournals.org To overcome this limitation, researchers have focused on developing metabolically stable analogs and mimetics of 5,6-EET.
These synthetic compounds are designed to resist enzymatic degradation by sEH and other metabolic pathways while retaining the biological activity of the parent molecule. ahajournals.orgfrontiersin.org An example of such an analog is 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA), where the epoxide group is replaced with a more stable ether linkage. ahajournals.org Studies have shown that PTPA can mimic the vasorelaxant effects of 5,6-EET. ahajournals.org
The development of these stable analogs has provided valuable pharmacological tools to investigate the specific roles of 5,6-EET pathways in various physiological systems. ahajournals.orgnih.gov These mimetics allow for more controlled and prolonged activation of 5,6-EET-mediated signaling, facilitating the elucidation of its mechanisms of action. ahajournals.org
The following table highlights some of the developed 5,6-EET analogs and their key characteristics.
| Analog/Mimetic | Structural Modification | Key Features | Reference |
| 5,6-EET-Me | Methyl ester of 5,6-EET | Improved chemical stability compared to 5,6-EET. ahajournals.org | ahajournals.org |
| PTPA | 5,6-epoxide replaced with a 5-ether | Resistant to chemical and enzymatic hydrolysis; mimics vasorelaxant activity of 5,6-EET. ahajournals.org | ahajournals.org |
| PDPA | PTPA analogs lacking the 8,9 or 11,12 double bond | Not substrates for cyclooxygenase; activate large conductance calcium-activated K+ channels. ahajournals.org | ahajournals.org |
Genetic Manipulation of CYP Epoxygenases and sEH in Experimental Models
To further understand the physiological and pathophysiological roles of the 5,6-EET pathway, researchers have utilized genetic manipulation techniques in experimental models. This involves the overexpression or deletion (knockout) of the genes encoding for cytochrome P450 (CYP) epoxygenases, the enzymes responsible for EET synthesis, and soluble epoxide hydrolase (sEH), the enzyme responsible for their degradation. nih.govresearchgate.net
Overexpression of CYP epoxygenases, such as CYP2J2, in specific tissues like the endothelium or cardiomyocytes, leads to increased endogenous production of EETs, including 5,6-EET. mdpi.comwiley.complos.org These models have been instrumental in demonstrating the protective effects of elevated EET levels in various disease states, such as cardiac hypertrophy and ischemia-reperfusion injury. plos.orgnih.gov For instance, cardiomyocyte-specific overexpression of CYP2J2 has been shown to protect against arrhythmia susceptibility. plos.org
Conversely, sEH knockout mice, which lack the ability to efficiently degrade EETs, exhibit elevated levels of all EET regioisomers. nih.govplos.org These animals have provided crucial insights into the systemic effects of increased EET signaling. nih.govnih.gov Studies using sEH null mice have shown protection against cerebral ischemia, highlighting the neuroprotective role of endogenous EETs. ahajournals.org
The table below summarizes the key outcomes observed in genetically modified animal models related to the 5,6-EET pathway.
| Genetic Modification | Model | Primary Outcome | Reference |
| sEH Knockout (sEH-/-) | Mouse | Increased levels of all EET regioisomers; protection against cerebral ischemia. ahajournals.orgnih.gov | ahajournals.orgnih.gov |
| Endothelial Overexpression of CYP2J2 | Mouse | Alleviated age-related insulin (B600854) resistance. wiley.com | wiley.com |
| Cardiomyocyte Overexpression of CYP2J2 | Mouse | Protection against arrhythmia susceptibility in cardiac hypertrophy. plos.org | plos.org |
| Endothelial Overexpression of CYP2C8 | Mouse | Increased susceptibility to ischemia-reperfusion injury. nih.gov | nih.gov |
Combinatorial Approaches in Preclinical Pharmacological Research
In preclinical research, combinatorial approaches that target multiple aspects of the 5,6-EET pathway or combine EET-modulating agents with other therapeutic strategies are being explored. escholarship.orgnih.gov These approaches aim to achieve synergistic effects and enhance therapeutic efficacy.
One such strategy involves the co-administration of an sEH inhibitor with an agent that can increase the substrate for CYP epoxygenases, thereby boosting EET production. For example, combining an sEH inhibitor with a cyclooxygenase (COX) inhibitor has been suggested to "shunt" arachidonic acid metabolism towards the CYP epoxygenase pathway, leading to a greater elevation in EET levels than with sEH inhibition alone. nih.gov
Another combinatorial approach involves using sEH inhibitors in conjunction with other established therapies. For instance, the combination of an sEH inhibitor with an angiotensin-converting enzyme (ACE) inhibitor has shown promise in improving survival rates in animal models of heart failure. researchgate.net Similarly, combining a stable EET analog with a 20-HETE antagonist has been shown to prevent the development of hypertension in spontaneously hypertensive rats. frontiersin.org
These combinatorial strategies highlight the potential for multifaceted interventions that target the EET pathway in concert with other relevant signaling systems to address complex disease states.
The following table provides examples of combinatorial approaches investigated in preclinical studies.
| Combination | Experimental Model | Observed Effect | Reference |
| sEH inhibitor + COX inhibitor | Ischemic Stroke Model | Potentially synergistic elevation of EET levels. | nih.gov |
| EET analog (EET-A) + ACE inhibitor (AAA) | Heart Failure Rat Model | Improved survival rate compared to single treatments. | researchgate.net |
| EET analog (EET-A) + 20-HETE antagonist | Spontaneously Hypertensive Rats | Prevented the development of hypertension. | frontiersin.org |
| sEH inhibitor (TPPU) + Omega-3 Fatty Acids | Obesity and Inflammation Model | Synergistic anti-inflammatory effects. | pnas.org |
Synthetic Approaches and Derivatization Strategies for +/ 5,6 Eet Methyl Ester and Analogs for Research Purposes
Chemical Synthesis of Epoxyeicosatrienoic Acid Methyl Esters
The general synthesis of EET methyl esters, including the 5,6-regioisomer, typically begins with the esterification of arachidonic acid to its methyl ester. nih.gov This is followed by a non-selective epoxidation reaction.
A common method for epoxidation involves reacting arachidonic acid methyl ester with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govahajournals.org This reaction is usually carried out in a solvent like dichloromethane. nih.govahajournals.org The amount of m-CPBA is carefully controlled to favor the formation of mono-epoxides. nih.govahajournals.org The reaction produces a mixture of all four regioisomers of EET methyl ester: 5,6-, 8,9-, 11,12-, and 14,15-EET methyl esters. nih.gov
Following the reaction, the mixture is quenched and extracted. nih.gov Purification of the individual regioisomers is then performed using chromatographic techniques, such as flash chromatography or high-performance liquid chromatography (HPLC). nih.govahajournals.org Normal-phase HPLC with a hexane (B92381)/isopropanol solvent system has been effectively used to separate the different EET methyl ester regioisomers. ahajournals.org
An alternative approach involves the epoxidation of free arachidonic acid first, followed by methylation. For instance, arachidonic acid can be treated with hydrogen peroxide and trifluoroacetic acid to yield the epoxy-arachidonic acid, which is then esterified to the methyl ester using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of methanol (B129727).
Table 1: Comparison of Synthetic Methods for EET Methyl Esters
| Method | Starting Material | Epoxidation Reagent | Key Steps | Outcome |
| Method 1 | Arachidonic Acid Methyl Ester | m-CPBA | 1. Epoxidation of the methyl ester. 2. Chromatographic separation of regioisomers. | Mixture of all four EET methyl ester regioisomers. nih.govahajournals.org |
| Method 2 | Arachidonic Acid | Hydrogen Peroxide/TFA | 1. Epoxidation of the free acid. 2. Methyl esterification using EDC. | Yields the desired EET methyl ester. |
Stereoselective Synthesis of Individual 5S,6R- and 5R,6S-EET Methyl Ester Enantiomers
While racemic mixtures of EETs are useful for many studies, the investigation of the specific biological activities of individual enantiomers requires stereoselective synthesis. The development of methods to produce enantiomerically pure 5S,6R- and 5R,6S-EET methyl esters has been a significant focus in synthetic organic chemistry.
The total synthesis of specific EET enantiomers, such as 5(R),6(S)- and 5(S),6(R)-EET, has been achieved. acs.org These syntheses often involve multi-step sequences starting from chiral precursors and employing stereocontrolled reactions to establish the correct stereochemistry of the epoxide. Although detailed pathways for the methyl esters are part of broader synthetic strategies, the principles of stereocontrol are directly applicable.
For example, stereocontrolled total synthesis of related dihydroxy-derivatives, the 5,6-DiHETE methyl esters, has been reported, which can serve as precursors or models for the synthesis of the corresponding epoxide enantiomers. researchgate.net Such syntheses often rely on well-established stereoselective reactions like Sharpless asymmetric epoxidation or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming steps.
Development of Biologically Active and Metabolically Stabilized Analogs
A major limitation for the in vivo application of EETs, including 5,6-EET, is their rapid metabolism by soluble epoxide hydrolase (sEH) to the less active dihydroxyeicosatrienoic acids (DHETs). mdpi.com Furthermore, 5,6-EET is chemically unstable and can be metabolized by cyclooxygenase (COX) enzymes. ahajournals.orgnih.gov To overcome these limitations, researchers have developed biologically active and metabolically stabilized analogs of 5,6-EET.
Esterification of the carboxylic acid to form the methyl ester is one strategy to enhance chemical stability. ahajournals.org The 5,6-EET methyl ester is a widely used agonist for this reason. ahajournals.org
A key strategy to prevent sEH-mediated hydrolysis is to replace the epoxide moiety with a more stable functional group. For instance, an ether linkage has been used to create a stable 5,6-EET analog. ahajournals.org One such analog, 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA), was developed where the 5,6-epoxide is replaced by a 5-ether. ahajournals.org This analog resists both chemical and enzymatic hydrolysis while retaining the vascular activity of 5,6-EET. ahajournals.org
Another approach to metabolic stabilization involves modifying other parts of the molecule to prevent metabolism by other pathways, such as β-oxidation. This can include the elimination of specific double bonds. nih.gov For example, analogs of PTPA, P-3,9-DPA and P-6,9-DPA, were created that lack the Δ8 or Δ11 double bond, respectively, rendering them resistant to COX metabolism. ahajournals.org
Table 2: Examples of Metabolically Stabilized 5,6-EET Analogs
| Analog Name | Modification | Rationale | Key Finding |
| 5,6-EET Methyl Ester | Carboxyl group esterified to a methyl ester. | Increased chemical stability compared to the free acid. ahajournals.org | Widely used as a more stable agonist of 5,6-EET. ahajournals.org |
| PTPA | 5,6-epoxide replaced with a 5-ether linkage. | Resists chemical and sEH-mediated hydrolysis. ahajournals.org | Retains the vasodilatory potency of 5,6-EET. ahajournals.org |
| P-3,9-DPA & P-6,9-DPA | PTPA analogs lacking the Δ8 or Δ11 double bond. | Not substrates for COX enzymes. ahajournals.org | Helped to delineate the role of COX metabolism in the vascular actions of 5,6-EET. ahajournals.org |
Radiolabeling and Isotopic Labeling Strategies for Tracer Studies
Radiolabeled and isotopically labeled EETs are invaluable tools for studying their metabolism, distribution, and interaction with biological targets. These tracer studies often utilize tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) labeling.
The synthesis of radiolabeled EETs typically starts with a radiolabeled precursor, such as [⁵,⁶,⁸,⁹,¹¹,¹²,¹⁴,¹⁵-³H]arachidonic acid or [1-¹⁴C]arachidonic acid. ahajournals.org This labeled arachidonic acid is then methylated and subjected to the non-selective epoxidation and subsequent HPLC purification as described in section 7.1 to yield the radiolabeled EET methyl esters. ahajournals.org
Deuterium-labeled EETs, such as (±)14(15)-EET-d11 methyl ester and 5,6-Epoxyeicosatrienoic acid-d11, are also available and serve as internal standards for quantification by mass spectrometry. medchemexpress.commedchemexpress.com Stable isotope labeling using essential nutrients in cell culture is another approach to generate labeled compounds for use in metabolic studies. acs.orgresearchgate.net
These labeled compounds are crucial for:
Metabolic studies: Tracing the conversion of EETs to their metabolites, such as DHETs. ahajournals.org
Binding assays: Investigating the interaction of EETs with putative receptors. nih.gov
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion of EETs and their analogs.
Quantification: Acting as internal standards in analytical methods like GC-MS and LC-MS/MS for accurate measurement of endogenous EET levels. researchgate.net
Structure-Activity Relationship (SAR) Studies of 5,6-EET Methyl Ester Derivatives
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For 5,6-EET and its derivatives, SAR studies have provided insights into the structural requirements for their vascular effects.
The development and testing of various analogs have been central to these studies. For instance, the use of 5,6-EET methyl ester demonstrated that esterification of the carboxyl group does not abolish its vasodilatory activity. nih.gov
The creation of analogs with modified double bond structures has been particularly informative. The finding that the vasodilatory effect of the stable analog PTPA was partially dependent on COX metabolism, while the effects of the COX-resistant analogs P-3,9-DPA and P-6,9-DPA were not, provided strong evidence for the role of the double bond arrangement in the biological actions of 5,6-EET. ahajournals.org Specifically, the absence of the 8,9 or 11,12 double bond decreased the vasorelaxant effect compared to PTPA, indicating the importance of these structural features for interaction with COX enzymes and subsequent biological activity. nih.gov
These SAR studies are critical for the rational design of new, more potent, and selective EET-based therapeutic agents. By systematically modifying the structure of 5,6-EET methyl ester and its analogs and assessing the impact on biological activity, researchers can identify the key pharmacophoric elements responsible for their effects.
Emerging Research Directions and Unexplored Avenues for +/ 5,6 Eet Methyl Ester
Role in Inter-Organ Communication and Systemic Homeostasis
EETs, including 5,6-EET, are recognized as autocrine and paracrine signaling molecules that play a crucial role in maintaining systemic homeostasis. wikipedia.orgmdpi.com They are involved in a complex network of communication between different organs, influencing vascular tone, inflammation, and metabolic regulation. ahajournals.orgfrontiersin.orgahajournals.org The use of (+/-)5,6-EET Methyl Ester in research helps to elucidate the specific contributions of the 5,6-EET pathway to this intricate cross-talk.
One of the key areas of investigation is the interplay between the vasculature and various organs. Endothelial-derived EETs are known to influence blood flow and vascular permeability, thereby affecting organ function throughout the body. ahajournals.org Research has shown that EETs are involved in the regulation of blood pressure and renal function, highlighting a critical kidney-vascular signaling axis. nih.govahajournals.org Specifically, 5,6-EET has been implicated in renal vasodilation. ahajournals.org
Furthermore, the role of EETs in liver regeneration points to a significant liver-endothelial communication pathway. pnas.org Following partial hepatectomy in mice, plasma levels of all four EET regioisomers, including 5,6-EET, were significantly elevated. pnas.org This suggests that EETs, potentially delivered systemically, act as trophic factors to promote organ repair and growth. The experimental application of EET analogs, which would include the more stable methyl esters, supports the concept that systemic levels of these lipids can stimulate tissue regeneration. pnas.org
The influence of 5,6-EET extends to the central nervous system, where it participates in the regulation of body fluid homeostasis. In the organum vasculosum of the lamina terminalis (OVLT), a key brain region for sensing systemic signals, 5,6-EET is involved in the signaling cascade that induces water intake in response to changes in sodium concentration. researchgate.net This highlights a crucial communication pathway between the periphery and the brain, mediated by this lipid molecule.
The following table summarizes key findings related to the role of 5,6-EET in inter-organ communication and systemic homeostasis.
| Organ System | Observed Effect of 5,6-EET or its Analogs | Implication in Inter-Organ Communication | Reference |
| Cardiovascular-Renal | Induces renal vasodilation; involved in blood pressure regulation. | Modulates kidney function through vascular effects. | ahajournals.orgnih.gov |
| Liver-Endothelium | Plasma levels increase during liver regeneration; exogenous EETs promote regeneration. | Endothelial-derived EETs act as systemic signals for liver repair. | pnas.org |
| Central Nervous System | Mediates water intake in response to sodium levels in the OVLT. | Relays peripheral fluid status to the brain to regulate thirst. | researchgate.net |
| Neuroendocrine | Implicated in calcium mobilization and hormone secretion in pituitary and pancreatic islet cells. | Potential role in coordinating endocrine responses to systemic cues. | caymanchem.com |
Investigation in Novel Disease Models Beyond Established Areas
While the roles of EETs in cardiovascular and inflammatory diseases are well-documented, emerging research is exploring the therapeutic potential of this compound and its parent compound in a broader range of pathological conditions. wikipedia.orgfrontiersin.org
One such area is neuropathic pain . Studies have shown that upon activation of nociceptors, levels of 5,6-EET increase in the dorsal root ganglia and spinal cord. researchgate.net Intrathecal administration of 5,6-EET was found to induce mechanical allodynia, suggesting a role in pain hypersensitivity through the activation of TRPA1 channels on central afferent terminals. researchgate.net This opens up a new avenue for investigating the mechanisms of pain and potentially developing novel analgesic strategies by modulating this pathway.
Another novel area of investigation is drug-induced nephrotoxicity . While EET analogs have been studied in various models of kidney disease, their application in preventing kidney damage from chemotherapeutic agents like cisplatin (B142131) is a more recent focus. nih.govnih.govmdpi.com Orally active EET analogs have been shown to attenuate cisplatin-induced renal injury in preclinical models by reducing apoptosis and oxidative stress. nih.govmdpi.com Given that this compound is a stable analog used in experimental research, its potential protective effects in this context warrant further investigation.
The involvement of EETs in metabolic disorders beyond diabetes is also gaining traction. wikipedia.org For instance, research has demonstrated that EETs can influence adipogenesis and lipid metabolism. mdpi.com Exploring the specific effects of this compound in models of non-alcoholic fatty liver disease (NAFLD) or obesity could reveal new therapeutic targets.
The table below outlines some of the novel disease models where 5,6-EET and its analogs are being investigated.
| Disease Model | Key Findings | Potential Mechanism of Action | Reference |
| Neuropathic Pain | 5,6-EET levels increase upon nociceptor activation; intrathecal injection induces mechanical allodynia. | Activation of TRPA1 channels on central afferent terminals. | researchgate.net |
| Drug-Induced Nephrotoxicity | EET analogs attenuate cisplatin-induced renal injury, apoptosis, and oxidative stress. | Anti-apoptotic and anti-oxidative pathways. | nih.govmdpi.com |
| Metabolic Disorders (e.g., NAFLD) | EETs influence lipid metabolism and inflammation. | Modulation of PPARs and anti-inflammatory signaling. | mdpi.com |
Integration with Multi-Omics Data (Genomics, Proteomics, Metabolomics)
The integration of multi-omics data offers a powerful approach to unravel the complex biological systems influenced by this compound. By combining genomics, proteomics, and metabolomics, researchers can obtain a holistic view of the molecular pathways modulated by this lipid mediator. jst.go.jp While specific multi-omics studies focused solely on this compound are still emerging, the framework for such investigations is well-established.
A multi-omics approach could be particularly insightful in several areas:
Identifying Novel Targets and Pathways: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with this compound, researchers can identify previously unknown downstream targets and signaling cascades. For example, an integrated analysis could reveal how 5,6-EET modulates inflammatory pathways at multiple regulatory levels. mdpi.com
Understanding Inter-Individual Variability: Genetic variations (genomics) in the enzymes responsible for EET synthesis (CYP450 epoxygenases) and degradation (soluble epoxide hydrolase, sEH) can influence an individual's response to this compound. nih.gov Integrating genomic data with metabolomic profiles of EETs and their metabolites can help to understand this variability and move towards personalized therapeutic strategies.
Biomarker Discovery: A multi-omics approach can facilitate the discovery of biomarkers to monitor the biological activity of this compound in preclinical and future clinical studies. For instance, specific changes in the plasma proteome or metabolome following administration could serve as surrogate markers of efficacy.
The table below illustrates a conceptual framework for integrating multi-omics data in the study of this compound.
| Omics Layer | Potential Data Generated | Research Question Addressed |
| Genomics | SNPs in CYP2C, CYP2J, EPHX2 genes. | How does genetic variation influence response to the compound? |
| Transcriptomics | Differential gene expression in target tissues (e.g., kidney, heart). | What are the downstream gene regulatory networks affected? |
| Proteomics | Changes in protein expression and post-translational modifications. | Which signaling pathways are activated or inhibited at the protein level? |
| Metabolomics | Profiles of eicosanoids and other lipid mediators. | How does the compound alter the broader lipidome and metabolic landscape? |
Advancements in Delivery Systems for Experimental Application
The experimental utility of lipid mediators like 5,6-EET is often hampered by their chemical instability and rapid metabolism. ahajournals.orgacs.org While this compound offers improved stability for research purposes, advancements in drug delivery systems are crucial for enhancing its efficacy and enabling more controlled experimental applications. ahajournals.orgcaymanchem.com
Recent research has focused on developing novel delivery platforms for lipid mediators, which could be adapted for this compound:
Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid lipids, which can improve the loading capacity and stability of lipophilic compounds like this compound. researchgate.netfarmaciajournal.com These carriers can be designed for sustained release, which is advantageous for chronic disease models.
Biodegradable Thin-Film Devices: These devices, often made from polymers like poly(lactic-co-glycolic acid) (PLGA), can be engineered for localized and sustained unidirectional release of lipid mediators. nih.gov Such a system could be particularly useful for studying the effects of this compound on specific tissues or organs, for example, as an adventitial wrap around a blood vessel. nih.gov
Lipid-Based Nanoparticles: Liposomes and other lipid-based nanoparticles can encapsulate lipid mediators, protecting them from degradation and facilitating their delivery to target cells. rsc.org The composition of these nanoparticles can be modified to influence their biodistribution and cellular uptake.
The development of these advanced delivery systems holds significant promise for future research with this compound, allowing for more precise control over its spatial and temporal delivery in experimental models.
Translational Research Perspectives from Preclinical to Future Research Applications
The body of preclinical evidence supporting the beneficial effects of EETs, including those observed with this compound, provides a strong foundation for translational research. nih.govahajournals.orgfrontiersin.org The journey from bench to potential future clinical applications involves several key considerations.
A major step in the translational pathway has been the development of orally active and metabolically robust EET analogs. nih.govfrontiersin.org These second-generation compounds are designed to mimic the biological actions of endogenous EETs while overcoming their pharmacokinetic limitations. nih.govahajournals.org The insights gained from studies using this compound and other regioisomeric methyl esters have been instrumental in the design and validation of these more drug-like molecules. nih.govfrontiersin.org
Future translational research will likely focus on:
Optimizing EET Analogs: Further refinement of EET analogs to enhance their target specificity, oral bioavailability, and half-life will be crucial. This includes the development of kidney-targeted analogs, which have shown promise in delivering therapeutic effects at lower systemic doses. mdpi.com
Clinical Trials: The ultimate goal of translational research is to evaluate the safety and efficacy of these compounds in human diseases. Based on the extensive preclinical data, clinical trials for EET-based therapeutics are being initiated for conditions such as hypertension and diabetes. ahajournals.org While these trials may not use this compound directly, the foundational research with this compound contributes to the rationale for these clinical investigations.
Combination Therapies: Investigating the synergistic effects of EET analogs with existing therapies could open up new treatment paradigms. For example, combining an EET analog with a standard-of-care antihypertensive or anti-inflammatory drug could lead to improved clinical outcomes.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for quantifying (+/-)5,6-EET methyl ester in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity and specificity. For 5,6-EET methyl ester, derivatization via lactone formation (e.g., 5,6-δ-lactone intermediate) improves stability and detection accuracy. This approach minimizes degradation during sample preparation, particularly in tissues like myocardium and kidneys . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed for simultaneous quantification of EETs and their dihydroxy metabolites (DHETs), though 5,6-EET requires careful handling due to its susceptibility to enzymatic hydrolysis .
Q. Why is the methyl ester form of 5,6-EET commonly used in experimental studies?
- Methodological Answer : The methyl ester derivative enhances chemical stability by resisting β-oxidation and enzymatic degradation by soluble epoxide hydrolase (sEH). This modification preserves the epoxide group, which is critical for studying its biological activity in vascular and inflammatory models. Structural analogs like 5,6-EET-Me have been validated in vasorelaxation assays using bovine coronary arteries, where they activate calcium-sensitive potassium (KCa) channels .
Q. What is the role of 5,6-EET in inflammatory regulation?
- Methodological Answer : 5,6-EET exhibits dual roles depending on the metabolic context. In lipopolysaccharide (LPS)-induced inflammation, CYP2C/2J-derived 5,6-EET may attenuate pro-inflammatory mediators, while its hydrolysis to 5,6-DHET via sEH can modulate resolution phases. Experimental designs often pair cyclooxygenase (COX) inhibitors with 5,6-EET treatments to isolate its COX-dependent effects, as seen in murine models .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding the COX-dependency of 5,6-EET's vascular actions?
- Methodological Answer : Discrepancies arise from structural differences between EET regioisomers and model systems. For example, 5,6-EET-Me-induced vasorelaxation in bovine arteries is partially COX-dependent, whereas 11,12-EET and 14,15-EET act independently. To address this, studies should:
- Compare isomer-specific effects using purified analogs.
- Use selective COX-1/2 inhibitors (e.g., indomethacin) in ex vivo vascular rings.
- Validate findings across species (e.g., rat vs. bovine) to account for metabolic heterogeneity .
Q. What experimental design considerations are critical for in vivo studies investigating 5,6-EET methyl ester's metabolic fate?
- Methodological Answer : Key factors include:
- Temporal sampling : Measure EETs and DHETs at multiple timepoints (e.g., 24–72 hours post-intervention) to capture dynamic metabolism, as shown in spinal cord injury models .
- Stabilization protocols : Use sEH inhibitors (e.g., AUDA) to preserve 5,6-EET levels in tissues.
- Model selection : Rodent models with genetic modifications (e.g., CYP2C/2J knockouts) help isolate enzymatic pathways. Data interpretation must account for interspecies differences in CYP450 expression .
Q. How does the instability of 5,6-EET methyl ester influence experimental outcomes, and what strategies mitigate this?
- Methodological Answer : The labile epoxide group in 5,6-EET makes it prone to non-enzymatic hydrolysis and sEH-mediated conversion to 5,6-DHET. Mitigation strategies include:
- Chemical stabilization : Synthesize sulfur- or ether-substituted analogs to block sEH binding .
- Low-temperature storage : Store samples at -80°C with antioxidants (e.g., BHT) to prevent auto-oxidation.
- Parallel assays : Compare fresh vs. stored samples to quantify degradation rates, as done in coronary artery studies .
Q. What statistical approaches are recommended for analyzing contradictory data on 5,6-EET's tissue-specific effects?
- Methodological Answer : Use multivariate ANOVA with log-transformed data to address non-normal distributions, as applied in vascular epoxygenase activity studies . Pair this with post hoc tests (e.g., Tukey’s HSD) to identify subgroup differences. For small sample sizes (e.g., n=3 in anastomotic tissue analyses), non-parametric tests (Mann-Whitney U) reduce false positives .
Data Interpretation and Limitations
Q. Why might 5,6-EET levels show no significant change in certain disease models compared to other EET regioisomers?
- Methodological Answer : Lower baseline abundance and rapid metabolism of 5,6-EET complicate detection. In venous anastomosis studies, 5,6-EET levels were unchanged due to its instability, whereas 8,9-, 11,12-, and 14,15-EET showed significant reductions. Researchers should prioritize LC-MS/MS with deuterated internal standards (e.g., d11-5,6-EET) to improve quantification accuracy .
Q. How can researchers address challenges in isolating 5,6-EET's receptor-mediated vs. metabolite-driven effects?
- Methodological Answer : Combine pharmacological and genetic tools:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
